molecular formula C23H17F3N4O2S B2472954 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 939893-56-8

2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

カタログ番号: B2472954
CAS番号: 939893-56-8
分子量: 470.47
InChIキー: ZJLPDKZQMFVPAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a potent and specific small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, which functions as a transcriptional repressor. BCL6 is a well-established oncogenic driver in lymphoid malignancies, most notably in Diffuse Large B-cell Lymphoma (DLBCL), where its pathological expression blocks differentiation and promotes proliferation by repressing target genes . This compound exerts its effects by binding to the lateral groove of the BCL6 BTB domain, effectively disrupting its interaction with co-repressor proteins such as SMRT, N-CoR, and BCOR. This mechanism of action leads to the reactivation of key BCL6 target genes, including those involved in B-cell differentiation, DNA damage response, and cell cycle arrest, ultimately resulting in the selective apoptosis of BCL6-dependent lymphoma cells . Its research value is underscored by its utility as a chemical probe to dissect the complex biology of BCL6 in normal and malignant immune cells, to validate BCL6 as a therapeutic target, and to investigate potential resistance mechanisms and combination treatment strategies in preclinical models of hematologic cancers.

特性

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2S/c1-31-13-7-8-20(32-2)14(9-13)19-10-16(23(24,25)26)15(11-27)22(30-19)33-12-21-28-17-5-3-4-6-18(17)29-21/h3-10H,12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLPDKZQMFVPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile , with the CAS number 939893-56-8 , belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C23_{23}H17_{17}F3_3N4_4O2_2S
  • Molecular Weight : 470.5 g/mol
  • Chemical Structure : The compound features a benzimidazole moiety linked to a trifluoromethyl-substituted nicotinonitrile, which is significant for its biological activity.

Physical Properties

PropertyValue
Molecular Weight470.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, compounds containing the benzimidazole nucleus have shown promising results in inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Evaluation

In vitro studies demonstrated that derivatives similar to the target compound exhibited significant antiproliferative activity against several cancer cell lines. The mechanism of action was attributed to the inhibition of specific oncogenic pathways, including those involving sirtuins and cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

Antimicrobial Efficacy Table

PathogenMIC (µg/ml)Standard Comparison (MIC)
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and microbial resistance.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with two analogs from and :

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target: 2-[(1H-1,3-Benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile C24H18F3N3O2S (estimated) ~481.48 Benzimidazole-sulfanyl, 2,5-dimethoxyphenyl, trifluoromethyl
Analog 1: 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile C17H13F3N2S 334.36 Benzylsulfanyl, cyclopropyl, trifluoromethyl
Analog 2: 2-((1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile C22H12ClF4N5O 473.82 Triazolylmethoxy, phenyl, trifluoromethyl, chloro-fluorophenyl

Key Observations :

  • Benzimidazole vs. Triazole/Benzyl Groups : The benzimidazole-sulfanyl group in the target compound introduces a larger, more rigid heterocyclic system compared to the benzylsulfanyl (Analog 1) or triazolylmethoxy (Analog 2) groups. This could enhance π-π stacking interactions in biological targets .
  • Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target may offer improved solubility and hydrogen-bonding capacity compared to the cyclopropyl (Analog 1) or simple phenyl (Analog 2) groups.
  • Trifluoromethyl Group: All three compounds retain this group, which is known to increase metabolic stability and membrane permeability .

Spectral Confirmation :

  • IR and NMR spectra would confirm the presence of the sulfanyl (C–S stretch ~1240–1255 cm⁻¹) and trifluoromethyl groups (C–F stretch ~1100–1200 cm⁻¹) in all compounds. The absence of C=O stretches (~1660–1680 cm⁻¹) in the target compound would differentiate it from intermediates like hydrazinecarbothioamides .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases logP values in all compounds. The target’s benzimidazole and dimethoxyphenyl groups may balance hydrophobicity with moderate polarity.
  • Solubility : The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to Analog 1’s cyclopropyl or Analog 2’s chloro-fluorophenyl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can its structure be validated?

  • Methodology : Multi-step synthesis involving sequential functionalization of the nicotinonitrile core. For example:

Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

Attach the 2,5-dimethoxyphenyl moiety via Suzuki-Miyaura coupling under palladium catalysis.

Incorporate the benzimidazole-sulfanyl group through thiol-ene "click" chemistry or SN2 displacement .

  • Characterization : Validate purity and structure using 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 6.28 ppm for aromatic protons, δ 158.9 ppm for nitrile carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Measure saturation concentration via UV-Vis spectroscopy at λmax ≈ 280 nm .
  • Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor degradation products via HPLC with C18 columns and diode-array detection .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Use molecular docking (AutoDock Vina) to predict binding affinity to proteins with known crystal structures (e.g., PDB IDs related to benzimidazole targets) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodology :

  • Screen catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and solvents (DMF vs. THF) for coupling reactions.
  • Employ Design of Experiments (DoE) to optimize temperature, pH, and reaction time. Use ANOVA to identify significant variables .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

  • Methodology :

Synthesize analogs with modifications to the benzimidazole (e.g., methyl vs. nitro substituents) or dimethoxyphenyl group.

Test bioactivity in dose-response assays (IC50 determination).

Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .

Q. How can advanced analytical techniques resolve contradictions in spectral data?

  • Methodology :

  • For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to assign proton-carbon correlations.
  • Confirm regioisomeric purity via X-ray crystallography or NOESY for spatial proximity analysis .

Q. What experimental designs are appropriate for studying environmental fate in ecological risk assessments?

  • Methodology :

  • Conduct OECD 301 biodegradation tests in activated sludge. Monitor half-life via LC-MS/MS.
  • Assess bioaccumulation potential using octanol-water partition coefficients (logP) calculated via shake-flask method .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodology :

Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to analyze ligand-protein interactions over 100 ns trajectories.

Use free-energy perturbation (FEP) to predict binding affinity changes for modified substituents .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Validate docking poses with cryo-EM or mutagenesis studies.
  • Re-evaluate force field parameters (e.g., partial charges) in MD simulations.
  • Check for off-target effects via kinome-wide profiling .

Methodological Notes

  • Data Analysis : Use Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons in biological assays .
  • Theoretical Frameworks : Align SAR studies with Hammett linear free-energy relationships or frontier molecular orbital theory .
  • Ethical Compliance : Ensure all environmental impact studies adhere to OECD guidelines for chemical safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。